
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the chloro group of 2-chloro-N-methylethanolamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol has several scientific research applications:
作用机制
The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit or activate specific enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the hydroxyethyl and methylamino groups.
4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position instead of the 8-position.
8-Hydroxyquinoline: Lacks the hydroxyethyl and methylamino groups but shares the hydroxyl group at the 8-position.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is unique due to the presence of both hydroxyethyl and methylamino groups, which enhance its solubility and reactivity compared to other quinoline derivatives.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(methyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C12H14N2O2/c1-14(7-8-15)11-6-5-9-3-2-4-10(16)12(9)13-11/h2-6,15-16H,7-8H2,1H3 |
InChI 键 |
VHIWQVMWPWNLAQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=NC2=C(C=CC=C2O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


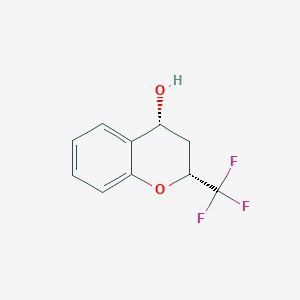

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

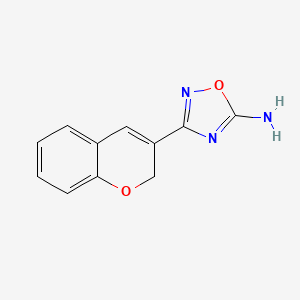
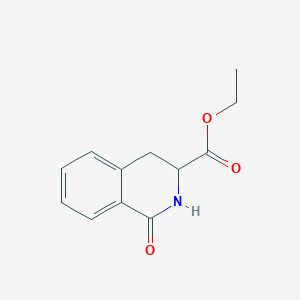
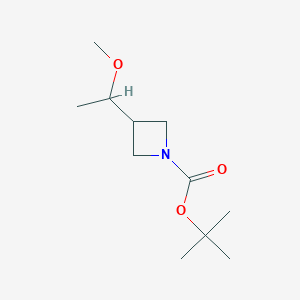
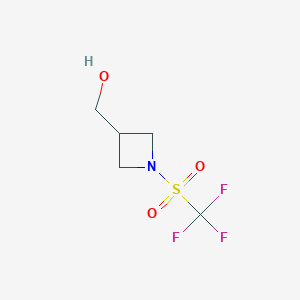

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
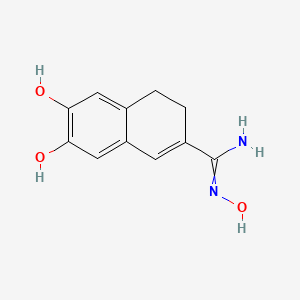
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
